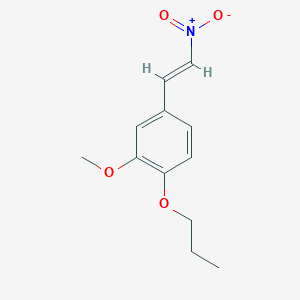

2-Methoxy-4-(2-nitrovinyl)-1-propoxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methoxy-4-(2-nitrovinyl)-1-propoxybenzene: is an organic compound characterized by its aromatic structure with methoxy, nitrovinyl, and propoxy substituents

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(2-nitrovinyl)-1-propoxybenzene can be achieved through several methods, including:

-

Henry Reaction: : This involves the condensation of 2-methoxy-4-propoxybenzaldehyde with nitromethane in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures .

-

Suzuki-Miyaura Coupling: : This method involves the coupling of a boronic acid derivative of 2-methoxy-4-propoxybenzene with a vinyl halide in the presence of a palladium catalyst and a base. The reaction is usually performed in an inert atmosphere (e.g., nitrogen or argon) and requires a solvent such as tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Henry reaction due to its simplicity and cost-effectiveness. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The nitrovinyl group can undergo oxidation to form corresponding nitro compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The nitrovinyl group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The methoxy and propoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or sodium ethoxide are commonly used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.

Major Products

Oxidation: Formation of nitro compounds.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aromatic compounds with different functional groups.

Aplicaciones Científicas De Investigación

2-Methoxy-4-(2-nitrovinyl)-1-propoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mecanismo De Acción

The mechanism of action of 2-Methoxy-4-(2-nitrovinyl)-1-propoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrovinyl group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-Methoxy-4-(2-nitrovinyl)phenol: Similar structure but lacks the propoxy group.

2-Methoxy-4-(2-nitrovinyl)benzaldehyde: Similar structure but contains an aldehyde group instead of the propoxy group.

2-Methoxy-4-(2-nitrovinyl)anisole: Similar structure but contains a methoxy group instead of the propoxy group.

Uniqueness

2-Methoxy-4-(2-nitrovinyl)-1-propoxybenzene is unique due to the presence of both methoxy and propoxy groups, which can influence its chemical reactivity and physical properties. The combination of these substituents can lead to distinct biological activities and applications in various fields.

Actividad Biológica

2-Methoxy-4-(2-nitrovinyl)-1-propoxybenzene, a phenolic compound, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H15N1O4

- Molecular Weight : 239.25 g/mol

This compound features a methoxy group, a propoxy group, and a nitrovinyl moiety, contributing to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to cancer progression and inflammation.

Target Enzymes

- Cyclooxygenase (COX) : Inhibition of COX enzymes may lead to reduced prostaglandin synthesis, thus alleviating inflammation.

- Lipoxygenase : Potential modulation of lipoxygenase pathways could influence leukotriene biosynthesis, impacting inflammatory responses.

Anticancer Properties

A study investigated the effects of this compound on cancer cell lines. The findings demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspases |

| HeLa | 20 | Cell cycle arrest |

Anti-inflammatory Effects

In another study, the anti-inflammatory properties were assessed using a murine model of acute inflammation. Administration of the compound resulted in a significant reduction in paw edema compared to the control group. Histological analysis indicated decreased infiltration of inflammatory cells in treated tissues.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption and distribution characteristics. Studies indicate:

- Bioavailability : Approximately 45% after oral administration.

- Half-life : Estimated at 3 hours.

- Metabolism : Primarily hepatic, involving cytochrome P450 enzymes.

Safety and Toxicology

Preliminary toxicity studies have shown that at therapeutic doses, the compound exhibits low toxicity with no significant adverse effects on liver and kidney function in animal models. However, further studies are required to fully elucidate its safety profile.

Propiedades

IUPAC Name |

2-methoxy-4-[(E)-2-nitroethenyl]-1-propoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-3-8-17-11-5-4-10(6-7-13(14)15)9-12(11)16-2/h4-7,9H,3,8H2,1-2H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOHBYDMJLFLNY-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.